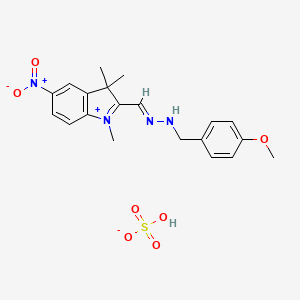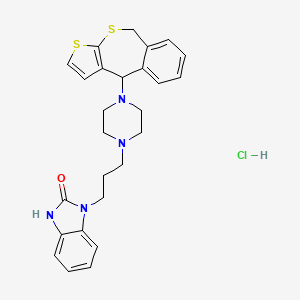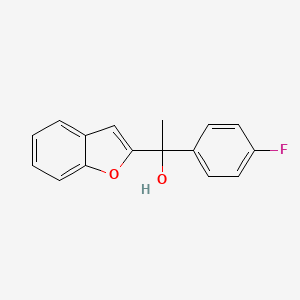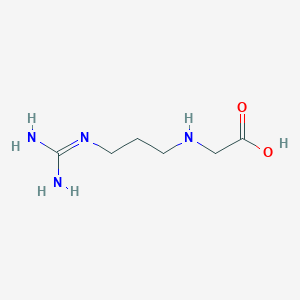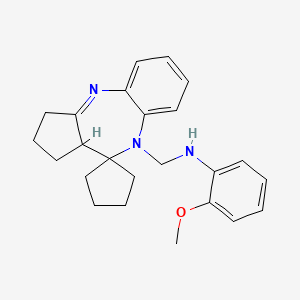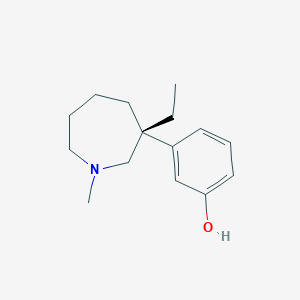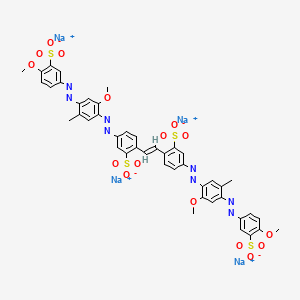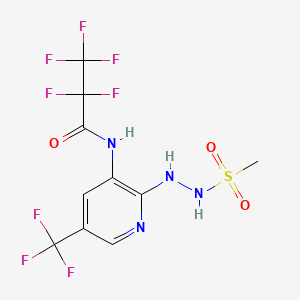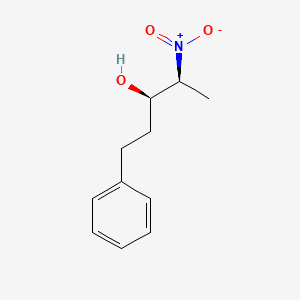
Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- is a complex organic compound with a unique structure that includes a benzene ring, a propanol group, and a nitroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- typically involves multiple steps, including the nitration of benzene derivatives and subsequent reduction and functionalization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment and optimized reaction conditions to ensure high purity and yield. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenepropanal or benzenepropanoic acid, while reduction can produce benzenepropanamine.
Aplicaciones Científicas De Investigación
Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzene ring and propanol group contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzene derivatives with nitro and propanol groups, such as Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel- and Benzenepropanol, alpha-((1S)-1-nitroethyl)-, (alphaS)-rel-.
Uniqueness
The uniqueness of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
138668-13-0 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(3R,4S)-4-nitro-1-phenylpentan-3-ol |
InChI |
InChI=1S/C11H15NO3/c1-9(12(14)15)11(13)8-7-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11+/m0/s1 |
Clave InChI |
HHYHIAWRJCAJAW-GXSJLCMTSA-N |
SMILES isomérico |
C[C@@H]([C@@H](CCC1=CC=CC=C1)O)[N+](=O)[O-] |
SMILES canónico |
CC(C(CCC1=CC=CC=C1)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


